molecular formula C12H17ClN2O B6187698 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride CAS No. 2639453-82-8

3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride

Cat. No.: B6187698
CAS No.: 2639453-82-8
M. Wt: 240.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is a chemical compound with a complex structure that includes an amino group, a phenyl ring substituted with a propan-2-yloxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a Strecker synthesis, which involves the addition of hydrogen cyanide and ammonia to form the nitrile group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-[4-(methoxy)phenyl]propanenitrile
  • 3-amino-3-[4-(ethoxy)phenyl]propanenitrile
  • 3-amino-3-[4-(butoxy)phenyl]propanenitrile

Uniqueness

3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, reactivity, and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

2639453-82-8

Molecular Formula

C12H17ClN2O

Molecular Weight

240.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.